
2,4-Diamino-5-fluoroquinazoline
Overview
Description
2,4-Diamino-5-fluoroquinazoline is a chemical compound with the molecular formula C8H7FN4 . It is used in scientific research and the manufacture of substances .
Synthesis Analysis
The synthesis of 2,4-Diamino-5-fluoroquinazoline has been reported in several studies . For instance, it was found that the reaction of 2,6-difluorobenzonitrile with guanidine carbonate yielded 2,4-diamino-5-fluoroquinazoline in excellent yield .Molecular Structure Analysis
The molecular structure of 2,4-Diamino-5-fluoroquinazoline is represented by the formula C8H7FN4 . The molecular weight of this compound is 178.17 .Physical And Chemical Properties Analysis
2,4-Diamino-5-fluoroquinazoline has a melting point of 245-248°C and a predicted boiling point of 463.1±53.0 °C . Its predicted density is 1.500±0.06 g/cm3 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Medicine: Cancer Treatment
2,4-Diamino-5-fluoroquinazoline: has shown promise as a Wnt signaling inhibitor . This pathway is often aberrantly activated in various cancers, including gastric cancer . The compound has been identified to suppress the expression of Wnt/β-catenin target genes such as AXIN2 , MYC , and LGR5 , leading to the inhibition of cancer cell growth through apoptotic pathways . It also inhibits the migration and invasion of cancer cells and has been effective in suppressing tumor growth in a nude mouse model .
Pharmacology: Drug Development
In pharmacology, 2,4-Diamino-5-fluoroquinazoline is utilized in the development of new drugs due to its inhibitory effects on specific proteins involved in disease pathways. Its role as a selective inhibitor of Lef1 in the Wnt signaling pathway makes it a potential candidate for targeted therapies .
Material Science: Synthesis of Derivatives
In material science, 2,4-Diamino-5-fluoroquinazoline serves as a core structure for the synthesis of various derivatives. These derivatives can have applications ranging from the development of new materials to coatings that could possess unique properties such as enhanced durability or specialized interactions with other substances .
Biochemistry: Molecular Interaction Studies
In biochemistry, 2,4-Diamino-5-fluoroquinazoline is used to study molecular interactions, particularly in the context of cancer research. Its ability to inhibit specific signaling pathways provides insights into the molecular mechanisms of disease progression and the identification of new therapeutic targets .
Safety And Hazards
2,4-Diamino-5-fluoroquinazoline is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
5-fluoroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIDHZVBIBPRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152502 | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5-fluoroquinazoline | |
CAS RN |
119584-70-2 | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119584-70-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Diamino-5-fluoroquinazoline in medicinal chemistry?
A: 2,4-Diamino-5-fluoroquinazoline serves as a crucial building block in synthesizing folate antagonists, particularly those targeting dihydrofolate reductase (DHFR) [, ]. DHFR plays a vital role in cell growth and proliferation by catalyzing the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for nucleotide biosynthesis. Inhibiting DHFR effectively disrupts DNA synthesis, hindering cancer cell growth.
Q2: How is 2,4-Diamino-5-fluoroquinazoline synthesized?
A: A highly efficient method for synthesizing 2,4-Diamino-5-fluoroquinazoline involves reacting 2,6-difluorobenzonitrile with guanidine carbonate []. This reaction proceeds with excellent yield and showcases broad applicability for synthesizing various 2,4-diaminoquinazolines by utilizing different 2-fluorobenzonitriles.
Q3: Can you provide an example of a potent DHFR inhibitor derived from 2,4-Diamino-5-fluoroquinazoline?
A: Researchers synthesized 5-fluoro-5,8-dideazaisoaminopterin, a potent DHFR inhibitor, starting from 2,4-Diamino-5-fluoroquinazoline []. This compound demonstrated comparable efficacy to methotrexate, a known anti-cancer drug, in inhibiting L1210 leukemia in mice, highlighting the potential of 2,4-Diamino-5-fluoroquinazoline derivatives as anti-cancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




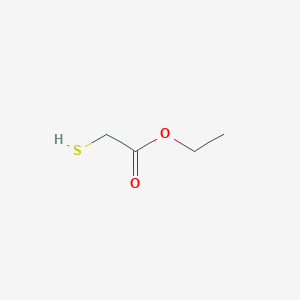
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)

![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
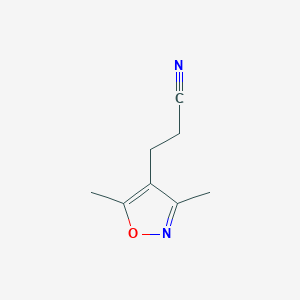

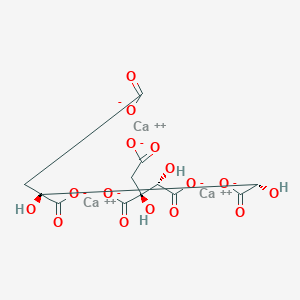
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)

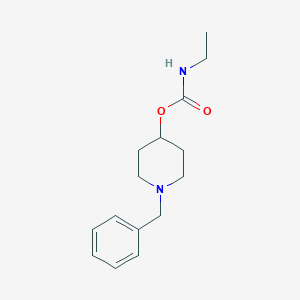

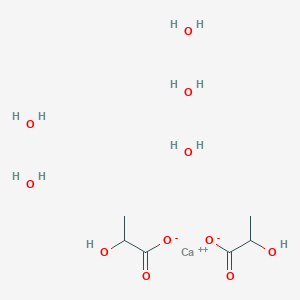
![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)